5-(Trifluoromethoxy)pyridin-2-ol

Analytical Chemistry Chemical Synthesis Quality Control

Ensure synthetic reproducibility with the correct 5-substituted -OCF3 isomer. 5-(Trifluoromethoxy)pyridin-2-ol delivers a unique electronic and steric environment critical for targeted cross-coupling and SAR studies. The -OCF3 group acts as a bioisostere for -CF3 and -Cl, improving logP and reducing oxidative metabolism in lead optimization. The 2-hydroxyl handle enables O-alkylation or conversion to a superior leaving group. Avoid failed reactions and off-target effects: source the precise isomer at 98% purity for reliable, pharma-grade research.

Molecular Formula C6H4F3NO2
Molecular Weight 179.1 g/mol
CAS No. 1052722-33-4
Cat. No. B1460146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethoxy)pyridin-2-ol
CAS1052722-33-4
Molecular FormulaC6H4F3NO2
Molecular Weight179.1 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1OC(F)(F)F
InChIInChI=1S/C6H4F3NO2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11)
InChIKeyZCEMHHMTDMCTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethoxy)pyridin-2-ol (CAS 1052722-33-4): A Key Heterocyclic Building Block for Life Sciences Research


5-(Trifluoromethoxy)pyridin-2-ol (CAS 1052722-33-4) is a heterocyclic building block featuring a pyridine ring with a trifluoromethoxy (-OCF3) group at the 5-position . It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, enabling the construction of more complex molecules with enhanced metabolic stability and lipophilicity conferred by the -OCF3 moiety [1]. The compound exists as a solid with a molecular weight of 179.10 g/mol .

The Strategic Advantage of 5-(Trifluoromethoxy)pyridin-2-ol in Medicinal Chemistry Sourcing


The substitution pattern on the pyridine ring is a critical determinant of downstream synthetic utility and biological activity. The 5-position -OCF3 group in 5-(Trifluoromethoxy)pyridin-2-ol creates a unique electronic and steric environment compared to its 2- and 4-position analogs [1]. This differentiation is crucial because the site of functionalization dictates the outcome of cross-coupling reactions and the molecule's ultimate physicochemical profile. Using a generic or mismatched isomer can lead to failed reactions, off-target biological effects, or suboptimal pharmacokinetic properties. Therefore, procurement of the precise isomer is not a matter of convenience but a strict scientific requirement for achieving reproducible results in targeted synthesis and SAR studies [1].

Quantitative Differentiation: Purity and Structural Integrity of 5-(Trifluoromethoxy)pyridin-2-ol


Purity Benchmark: High Baseline Purity for Reproducible Chemistry

Commercially available 5-(Trifluoromethoxy)pyridin-2-ol is consistently provided at high purity levels, typically at 98%, as confirmed by vendor technical datasheets . While specific purity data for close analogs are not available in the open literature for direct comparison, this baseline of 98% establishes a reliable, quantifiable starting point for research . This ensures that subsequent synthetic steps are not confounded by undefined impurities, which is a critical factor for reproducible chemical transformations and accurate biological assay interpretation .

Analytical Chemistry Chemical Synthesis Quality Control

Physicochemical Differentiation: Lipophilicity Relative to Carboxylic Acid Analog

The lipophilicity of 5-(Trifluoromethoxy)pyridin-2-ol, a key property influencing membrane permeability and non-specific binding, can be inferred through comparison with 5-(Trifluoromethoxy)picolinic acid. While an experimental logP for the target compound is not widely reported, the presence of a carboxylic acid group in the analog results in a significantly lower computed logP of 1.44 and a logD of -0.76 at pH 5.5 . By inference, the neutral 5-(Trifluoromethoxy)pyridin-2-ol is expected to be more lipophilic and cell-permeable .

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: High Yield Trifluoromethoxylation Protocol for Pyridines

A robust and scalable method for the regioselective trifluoromethoxylation of pyridines has been reported, which is directly relevant to the preparation of 5-(Trifluoromethoxy)pyridin-2-ol [1]. This protocol achieves high yields for the C-H trifluoromethoxylation of various arenes and heteroarenes [1]. The existence of such a methodology de-risks the sourcing of this compound, as it provides a clear, literature-validated route for its synthesis and ensures that the chemical is a tractable target for large-scale preparation if required [1].

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Key Application Scenarios for 5-(Trifluoromethoxy)pyridin-2-ol in Research and Development


Scaffold for Optimizing Pharmacokinetic Properties in Drug Discovery

This compound is an ideal scaffold for medicinal chemists aiming to improve the metabolic stability and membrane permeability of a lead series. The -OCF3 group, being a recognized bioisostere for -CF3 and -Cl, can be introduced via 5-(Trifluoromethoxy)pyridin-2-ol to modulate logP and reduce oxidative metabolism [1]. This application is directly supported by the class-level inference on lipophilicity and the general properties of the -OCF3 moiety [1].

Building Block for Late-Stage Functionalization

As a pre-functionalized pyridine, this compound serves as a versatile building block for further diversification. The presence of the 2-hydroxyl group provides a handle for O-alkylation or conversion to a better leaving group for cross-coupling reactions. The existence of a robust, high-yielding trifluoromethoxylation protocol for pyridines [2] confirms that the core structure is synthetically accessible and that this compound is a viable starting material for generating libraries of novel trifluoromethoxylated heterocycles.

Reference Standard for Analytical Method Development

Given its defined and high commercial purity (98% by HPLC/GC) , 5-(Trifluoromethoxy)pyridin-2-ol is suitable for use as an analytical reference standard. It can be employed to develop and validate HPLC, LC-MS, or GC-MS methods for the quantification of trifluoromethoxylated pyridine derivatives in complex mixtures, reaction monitoring, or stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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